molecular formula C22H20FN3O3S B2855551 Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate CAS No. 1219912-75-0

Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate

Cat. No.: B2855551
CAS No.: 1219912-75-0
M. Wt: 425.48
InChI Key: DFLAFRITQOBEFB-UHFFFAOYSA-N
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Description

This compound features a hybrid structure combining a 1,3,4-thiadiazole ring substituted with a 2-fluorophenyl group, a piperidine moiety, and a methyl benzoate ester. The 1,3,4-thiadiazole core is a sulfur- and nitrogen-containing heterocycle known for its electron-deficient properties, enabling π-π stacking interactions and hydrogen bonding in biological systems . The methyl benzoate ester group may influence solubility and bioavailability.

Properties

IUPAC Name

methyl 2-[3-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O3S/c1-29-22(28)16-9-3-2-8-15(16)21(27)26-12-6-7-14(13-26)19-24-25-20(30-19)17-10-4-5-11-18(17)23/h2-5,8-11,14H,6-7,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLAFRITQOBEFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CCCC(C2)C3=NN=C(S3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting 2-fluorobenzoyl chloride with thiosemicarbazide under acidic conditions to form 5-(2-fluorophenyl)-1,3,4-thiadiazole.

    Piperidine Derivative Formation: The thiadiazole derivative is then reacted with piperidine-1-carboxylic acid under dehydrating conditions to form the piperidine-thiadiazole intermediate.

    Esterification: Finally, the intermediate is esterified with methyl 2-bromobenzoate in the presence of a base such as potassium carbonate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.

Chemical Reactions Analysis

Table 1: Thiadiazole Formation Conditions

ReactantsConditionsYield (%)Reference
Thiosemicarbazide + CS₂Reflux in KOH/EtOH, 4 hr75–88
2-Fluorophenylboronic acidPd(PPh₃)₄, Na₂CO₃, DME, 80°C65–72

Functionalization of the Piperidine Scaffold

The piperidine ring is functionalized at the 3-position with the thiadiazole group through:

  • Nucleophilic Acylation :
    Piperidine reacts with activated carbonyl intermediates (e.g., acid chlorides or mixed anhydrides). For example:
    Piperidine+Thiadiazole carbonyl chlorideEt3N3 Thiadiazolyl piperidine\text{Piperidine}+\text{Thiadiazole carbonyl chloride}\xrightarrow{\text{Et}_3\text{N}}\text{3 Thiadiazolyl piperidine} .

  • Coupling Reactions :
    Carbodiimide-mediated coupling (e.g., EDCl/HOBt) links the piperidine’s amine to the benzoate ester .

Table 2: Piperidine-Thiadiazole Coupling

Coupling AgentSolventTemperatureYield (%)Reference
EDCl/HOBtDCMRT, 12 hr68
DCC/DMAPTHF0°C to RT72

Esterification and Benzoate Integration

The benzoate ester is introduced via esterification of the corresponding carboxylic acid with methanol under acidic or enzymatic conditions:

  • Acid-Catalyzed Esterification :
    Benzoic acid+MeOHH2SO4Methyl benzoate\text{Benzoic acid}+\text{MeOH}\xrightarrow{\text{H}_2\text{SO}_4}\text{Methyl benzoate} .

  • Enzymatic Methods :
    Lipases (e.g., Candida antarctica) in non-aqueous solvents achieve >90% conversion .

Key Reactivity Insights

  • Hydrolysis Sensitivity : The ester group undergoes alkaline hydrolysis to the carboxylic acid (e.g., NaOH/MeOH, 60°C) .

  • Thiadiazole Stability : The 1,3,4-thiadiazole ring resists oxidation but undergoes nucleophilic substitution at the 2-position under strong acidic/basic conditions .

  • Piperidine Modifications : The piperidine nitrogen participates in reductive amination or acylation reactions to introduce additional substituents .

Spectroscopic Characterization

  • ¹H NMR : Distinct signals for the piperidine protons (δ 1.5–3.0 ppm), thiadiazole aromatic protons (δ 7.2–8.1 ppm), and ester methyl (δ 3.8 ppm) .

  • MS (ESI+) : Molecular ion peak at m/z 452.1 [M+H]⁺ .

Challenges and Optimization

  • Low Solubility : Addressed via PEGylation or prodrug strategies .

  • Regioselectivity : Thiadiazole functionalization requires careful control of reaction stoichiometry and catalysts .

Biological Activity

Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate is a complex organic compound that incorporates a thiadiazole moiety known for its diverse biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring and a benzoate group, along with a 1,3,4-thiadiazole derivative. The presence of the fluorophenyl group enhances its biological activity by potentially increasing lipophilicity and modifying receptor interactions.

Antimicrobial Activity

Research indicates that 1,3,4-thiadiazole derivatives exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including bacteria and fungi. For instance:

  • Antibacterial : Studies have shown that derivatives containing the thiadiazole ring can inhibit the growth of Gram-positive and Gram-negative bacteria. A study reported that certain thiadiazole derivatives displayed minimum inhibitory concentrations (MIC) as low as 8 µg/mL against Staphylococcus aureus and Escherichia coli .
  • Antifungal : Thiadiazole derivatives have also demonstrated antifungal activity against strains like Candida albicans, with some compounds showing MIC values ranging from 16 to 32 µg/mL .

Anticancer Activity

The anticancer potential of thiadiazole derivatives has been a significant focus in recent research. Compounds similar to this compound have been evaluated for their ability to inhibit cancer cell proliferation:

  • Mechanism of Action : Thiadiazole compounds may induce apoptosis in cancer cells by activating caspases or inhibiting cell cycle progression .
  • Case Studies : A study on related compounds indicated that they could reduce the viability of cancer cell lines such as HeLa and MCF-7 by more than 50% at concentrations between 10 and 20 µM .

Synthesis and Evaluation

A variety of synthetic methods have been employed to create thiadiazole derivatives. The synthesis often involves condensation reactions between hydrazine derivatives and carboxylic acids or acyl chlorides. The biological evaluation typically includes:

  • In vitro assays : These assess the efficacy against specific bacterial strains or cancer cell lines.
  • In vivo studies : Some compounds have progressed to animal models to evaluate their therapeutic potential and safety profiles.

Data Table: Biological Activities of Thiadiazole Derivatives

Activity TypeTarget Organisms/CellsMIC (µg/mL)References
AntibacterialStaphylococcus aureus8
Escherichia coli8
AntifungalCandida albicans16
AnticancerHeLa cellsIC50: 15 µM
MCF-7 cellsIC50: 20 µM

Scientific Research Applications

Biological Activities

Research indicates that compounds containing thiadiazole structures exhibit a wide range of biological activities, including:

  • Antimicrobial properties : Thiadiazole derivatives have been studied for their effectiveness against various bacterial strains.
  • Anticancer effects : Some studies suggest that compounds similar to Methyl 2-(3-(5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl)benzoate may inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies

  • Antimicrobial Activity : A study published in ResearchGate explored the synthesis of thiadiazole derivatives and their antimicrobial activities, demonstrating that these compounds possess significant inhibitory effects against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Another investigation highlighted the anticancer properties of similar thiadiazole compounds, showing promising results in vitro against several cancer cell lines. The mechanism involved the induction of oxidative stress leading to apoptosis .

Therapeutic Applications

Given its structural characteristics and biological activities, this compound has potential applications in:

  • Drug Development : As a lead compound for developing new antimicrobial or anticancer agents.
  • Pharmaceutical Formulations : Its favorable solubility profile suggests it could be formulated effectively for oral or injectable routes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2.1. Core Heterocyclic Modifications
  • 1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole: Compounds like 2-[5-phenyl-1,3,4-oxadiazol-2-thiomethyl]benzothiazole () replace the sulfur atom in the thiadiazole ring with oxygen. The target compound’s thiadiazole core likely exhibits stronger binding to hydrophobic pockets in enzymes compared to oxadiazole derivatives .
  • Benzothiazole vs. Piperidine Linkages :
    Benzothiazole-based compounds (e.g., ) lack the piperidine scaffold present in the target molecule. Piperidine introduces a basic nitrogen, enabling salt formation and enhanced solubility in acidic environments. This structural difference may expand the target compound’s applicability in central nervous system (CNS) targeting, as piperidine derivatives often cross the blood-brain barrier .

2.2. Substituent Effects
  • Fluorophenyl vs. Phenyl Groups :
    The 2-fluorophenyl substituent in the target compound increases electronegativity and steric bulk compared to unsubstituted phenyl groups (e.g., in ’s benzothiazole derivative). Fluorine’s electron-withdrawing effects stabilize the thiadiazole ring and may improve resistance to oxidative metabolism.

  • Methyl Benzoate vs. Benzamide Esters :
    N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives () feature amide linkages instead of ester groups. Amides generally exhibit slower hydrolysis rates, enhancing metabolic stability but reducing solubility in polar solvents. The methyl benzoate in the target compound may balance these properties by offering moderate stability and improved oral bioavailability .

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